From (3R)-3-hydroxypiperidine hydrochloride: This approach involves the synthesis of substituted cyclic ene-carbamates from (3R)-3-hydroxypiperidine hydrochloride. These ene-carbamates can then be converted to N-Boc protected 4-aminobutyric acids using ruthenium tetroxide (RuO4) oxidation. These intermediates can be further transformed into (3R)-4-amino-3-hydroxybutyric acid, a key precursor for (3R)-4-Amino-3-hydroxypiperidine. [ [], [] ]
Asymmetric Synthesis: This strategy employs chiral catalysts or auxiliaries to control the stereochemistry of the product. While specific details are limited in the provided literature, asymmetric hydrogenation of tetrasubstituted fluoroalkenes using rhodium catalysts has been reported for synthesizing similar piperidine derivatives. [ [] ]
Mitsunobu Reaction: This reaction allows for the alkylation or arylation of the hydroxyl group with inversion of configuration at the 3-position. It has been used to synthesize ibrutinib, a drug used to treat certain types of cancer. In this specific case, (3R)-4-Amino-3-hydroxypiperidine reacts with 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to form a key intermediate in the synthesis. [ [] ]
Protection and Deprotection: The amino and hydroxyl groups can be selectively protected using various protecting groups, allowing for further manipulation of the molecule. This is essential for regioselectively controlling reactions on more complex molecules. [ [] ]
Ibrutinib Synthesis: (3R)-4-Amino-3-hydroxypiperidine is a crucial intermediate in the synthesis of ibrutinib, a Bruton's tyrosine kinase inhibitor used in the treatment of certain types of lymphoma and leukemia. [ [] ]
L-Carnitine Synthesis: It can be utilized in the synthesis of (3R)-4-amino-3-hydroxybutyric acid, a key intermediate for the production of L-carnitine. L-Carnitine plays a vital role in fatty acid metabolism. [ [], [] ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9